molecular formula C19H22N4O B12478493 1-{[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol

1-{[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol

Cat. No.: B12478493
M. Wt: 322.4 g/mol
InChI Key: MVAZMUMRGQJYEE-UHFFFAOYSA-N
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Description

1-{[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL]AMINO}PROPAN-2-OL is a complex organic compound that features a triazole ring, a benzyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL]AMINO}PROPAN-2-OL typically involves multi-step organic reactions One common method includes the formation of the triazole ring through a click reaction between an azide and an alkyneThe final step involves the addition of the amino-propanol moiety under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-{[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL]AMINO}PROPAN-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while substitution reactions can introduce various functional groups onto the benzyl or phenyl rings .

Scientific Research Applications

1-{[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL]AMINO}PROPAN-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-{[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL]AMINO}PROPAN-2-OL involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, affecting their function. The benzyl and phenyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes. This compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-{[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL]AMINO}PROPAN-2-OL is unique due to its combination of a triazole ring, benzyl, and phenyl groups, along with an amino-propanol moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

1-[(2-benzyl-5-phenyltriazol-4-yl)methylamino]propan-2-ol

InChI

InChI=1S/C19H22N4O/c1-15(24)12-20-13-18-19(17-10-6-3-7-11-17)22-23(21-18)14-16-8-4-2-5-9-16/h2-11,15,20,24H,12-14H2,1H3

InChI Key

MVAZMUMRGQJYEE-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=NN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3)O

Origin of Product

United States

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